(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride
Overview
Description
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, also known as “3FP”, is a novel boronic acid derivative that has attracted considerable attention in recent years due to its potential use in a wide range of scientific and medical applications. 3FP is a small molecule that is composed of three elements: Fluorine, Boron, and Hydrogen. It can be used as a reagent in organic synthesis, and its boron-containing moiety also makes it a suitable candidate for the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
Boronic acids are versatile molecules with significant applications in various fields. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, was developed, highlighting the importance of boronic acids in medicinal chemistry (Qiu et al., 2009). Furthermore, benzoxaboroles, a derivative of phenylboronic acids, have shown broad-spectrum applications in medicinal chemistry due to their physicochemical and drug-like properties, leading to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents (Nocentini et al., 2018).
Biosensors and Diagnostic Applications
Boronic acids and their derivatives play a crucial role in the development of electrochemical biosensors. Recent progress in biosensors based on ferroceneboronic acid and its derivatives has been reviewed, highlighting their potential in constructing sensors sensitive to sugars, glycated hemoglobin, fluoride ions, and other substances (Wang et al., 2014). Similarly, electrochemical biosensors based on phenylboronic acid and its derivatives have been developed for detecting various compounds including glucose, hydroxy acids, and fluoride ions (Anzai, 2016).
Optical Applications and Drug Development
Boronic acid derivatives such as BODIPY have been utilized extensively in medical diagnostics and treatment. The structural diversity of BODIPY compounds makes them attractive for medical and biological purposes, including bioimaging, labeling of biomolecules, and construction of new multifunctional drug carriers (Marfin et al., 2017). Furthermore, boron-based drugs like benzoxaboroles have shown potential against various protozoans causing neglected tropical diseases, highlighting the unique properties of boron in drug design (Jacobs et al., 2011).
properties
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3.ClH/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16;/h3-4,11,19-20H,2,5-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMRMYOMTFFCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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